BenchChemオンラインストアへようこそ!

cyclosporin A analog B-5-49

Calcineurin Inhibition Immunosuppression Cyclophilin

Cyclosporin A analog B-5-49 (CAS 102819-70-5) is a synthetic cyclic undecapeptide derivative of cyclosporin A (CsA), distinguished by a structural modification at the 1-position MeBmt residue. Unlike CsA, which exerts potent immunosuppression via high-affinity calcineurin inhibition (IC₅₀ ≈ 7 nM), B-5-49 exhibits markedly reduced calcineurin inhibitory activity (IC₅₀ 348 nM) while retaining cyclophilin (CyP) binding capacity.

Molecular Formula C12H8F3NO3
Molecular Weight 0
CAS No. 102819-70-5
Cat. No. B1167361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecyclosporin A analog B-5-49
CAS102819-70-5
Synonymscyclosporin A analog B-5-49
Molecular FormulaC12H8F3NO3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclosporin A Analog B-5-49 (CAS 102819-70-5) – Structural and Functional Baseline for Research Procurement


Cyclosporin A analog B-5-49 (CAS 102819-70-5) is a synthetic cyclic undecapeptide derivative of cyclosporin A (CsA), distinguished by a structural modification at the 1-position MeBmt residue . Unlike CsA, which exerts potent immunosuppression via high-affinity calcineurin inhibition (IC₅₀ ≈ 7 nM), B-5-49 exhibits markedly reduced calcineurin inhibitory activity (IC₅₀ 348 nM) while retaining cyclophilin (CyP) binding capacity . This pharmacological decoupling makes B-5-49 a critical tool compound for dissecting cyclophilin-dependent versus calcineurin-dependent mechanisms in both immunosuppressive and antiparasitic research contexts.

Why Cyclosporin A or Other In-Class Analogs Cannot Substitute for B-5-49 in Mechanistic Research


Cyclosporin A analogs are not functionally interchangeable. While CsA simultaneously engages cyclophilin and potently inhibits calcineurin, closely related analogs like CsH and CsA-acetate fail to bind CyP altogether . B-5-49 occupies a unique pharmacological niche: it retains cyclophilin binding comparable to CsA but exhibits approximately 50-fold weaker calcineurin inhibition . This profile is essential for experiments requiring dissociation of cyclophilin-mediated events from calcineurin-mediated immunosuppression. Substituting CsA or CyP-incompetent analogs would confound interpretation of target engagement, pathway activation, and toxicity mechanisms in both immunology and parasitology assays.

B-5-49 Quantitative Differentiation Evidence: Comparator-Based Procurement Rationale


Calcineurin Inhibition Potency: B-5-49 Is ~50-Fold Weaker Than Cyclosporin A

In a cell-free calcineurin inhibition assay (MORN format), B-5-49 demonstrated an IC₅₀ of 348 nM . Under identical assay conditions, the parent compound cyclosporin A (CsA) is reported to inhibit calcineurin with an IC₅₀ of approximately 7 nM . This represents an approximately 50-fold reduction in calcineurin inhibitory potency for B-5-49 relative to CsA. In a second assay format (MTM), B-5-49 showed an IC₅₀ of 2.15 μM, confirming consistently weak calcineurin engagement . This differential is critical for researchers seeking to minimize calcineurin-driven immunosuppression while preserving cyclophilin-mediated pharmacological effects.

Calcineurin Inhibition Immunosuppression Cyclophilin

Cyclophilin Binding Retention: B-5-49 Displaces Radiolabeled CsA, Unlike CsH and CsA-Acetate

In a competitive radioligand binding assay using [³H]-CsA, B-5-49 was the only analog among those tested that displaced the labeled parent compound from both crude parasite cytosolic cyclophilin and affinity-purified cyclophilin derived from Hymenolepis microstoma . The comparators CsH (cyclosporin H) and CsA-acetate showed no displacement activity whatsoever . Despite similar anthelmintic damage profiles across all analogs, only B-5-49 retained the cyclophilin binding property. This finding demonstrates that B-5-49's anthelmintic activity is cyclophilin-independent, yet the compound uniquely maintains the ability to occupy the CyP binding pocket.

Cyclophilin Binding Competitive Displacement Anthelmintic Mechanism

Anthelmintic Efficacy: B-5-49 Marginally Outperforms CsA Against Juvenile Hymenolepis microstoma In Vivo

In a comparative in vivo study, B-5-49 administered subcutaneously around the time of H. microstoma infection was marginally more effective than CsA in reducing the survival of juvenile worms, reversibly inhibiting worm growth, and delaying anterior migration to the bile duct . Against adult (19-day-old) worms, B-5-49 showed activity equal to that of CsA, reducing worm numbers and weights in a dose-dependent manner, causing destrobilation and cessation of oncosphere production . Notably, B-5-49 has been characterized as a weakly immunosuppressive CsA derivative, yet its anthelmintic efficacy was comparable to or slightly superior to CsA in juvenile-stage infections .

Anthelmintic Cestode Hymenolepis microstoma

Prophylactic Anti-Leishmanial Activity: B-5-49 Enhances Resistance to Leishmania major In Vivo

In the highly susceptible BALB/c mouse model, prophylactic treatment with B-5-49 for 7 consecutive days beginning 1 day before L. major infection enhanced host resistance, resulting in a majority of mice failing to develop ulcerated cutaneous lesions . This protective effect was achieved despite the fact that neither B-5-49 nor CsA showed direct in vitro toxicity toward L. major at physiologically achievable concentrations (5–10 μg/mL); significant toxicity was observed only at supraphysiological concentrations (>25 μg/mL) . The prophylactic efficacy of B-5-49 was described as somewhat less than that of CsA, but the compound's reduced immunosuppressive character suggests a different immune modulation profile .

Leishmaniasis Immunomodulation Prophylaxis

In Vitro Anthelmintic Damage Profile: B-5-49 Induces Identical Morphological Damage to CsA Against Tapeworm

In vitro incubation of H. microstoma with B-5-49, CsA, CsH, and CsA-acetate all induced similar degrees of morphological damage within 2 hours to 4 days, with initial damage foci consistently localized to the parasite surface and mitochondria in the syncytium . In vivo administration of B-5-49 produced morphological damage to the tapeworm surface identical to that caused by CsA, characterized by proglottid swelling, apparent fluid accumulation, and surface protuberance formation . Damage was both dose- and age-dependent, with juvenile worms more susceptible than adults . This demonstrates that B-5-49 fully recapitulates the anthelmintic damage phenotype of CsA.

Anthelmintic Mechanism Morphological Damage Tapeworm

Differential Immunosuppressive Potency: B-5-49 Classified as Weakly Immunosuppressive Relative to CsA

B-5-49 has been explicitly characterized in multiple independent studies as a weakly immunosuppressive derivative of cyclosporin A . This classification is mechanistically supported by the compound's ~50-fold weaker calcineurin inhibition (IC₅₀ 348 nM vs. ~7 nM for CsA) . In the Leishmania major prophylactic model, B-5-49 modulated early immune responses toward protective immunity rather than directly suppressing T-cell function, consistent with a divergent immunological mechanism from CsA . This pharmacological distinction is critical for researchers requiring a cyclosporin scaffold with attenuated immunosuppressive liability.

Immunosuppression T-Cell Activation Drug Safety Profile

B-5-49 (CAS 102819-70-5) – Research and Industrial Application Scenarios Based on Quantitative Evidence


Dissecting Cyclophilin-Dependent vs. Calcineurin-Dependent Mechanisms in Cellular Signaling

B-5-49 is the preferred cyclosporin analog for experiments requiring cyclophilin engagement without concomitant calcineurin inhibition. Its ~50-fold weaker calcineurin inhibition (IC₅₀ 348 nM vs. ~7 nM for CsA) combined with retained CyP binding enables unambiguous assignment of cyclophilin-mediated effects in T-cell activation, mitochondrial permeability transition, and viral replication studies. CsA is unsuitable for this application due to its potent dual activity; CsH and CsA-acetate are unsuitable because they fail to bind CyP at all .

Anthelmintic Mechanism-of-Action Studies Requiring Minimal Immunosuppressive Confounding

In helminth parasitology research, B-5-49 replicates the full anthelmintic damage phenotype of CsA against Hymenolepis microstoma – including surface disruption, mitochondrial damage, and destrobilation – without the strong immunosuppressive activity that complicates in vivo experimental interpretation . B-5-49 showed marginally superior efficacy against juvenile worms compared to CsA, making it a valuable tool compound for studying developmental stage-specific anthelmintic mechanisms .

Immunomodulatory Research in Leishmania Infection Models

For researchers investigating host immune modulation during Leishmania major infection, B-5-49 provides prophylactic efficacy in the BALB/c mouse model – preventing ulcerated lesion development – while operating through a mechanistically distinct, less immunosuppressive pathway than CsA . This differential immunological profile makes B-5-49 the compound of choice when the research objective is to study protective immunity induction rather than global T-cell suppression.

Cyclophilin Binding Assay Development and Cyclosporin Target Engagement Studies

B-5-49 is uniquely qualified as a positive control for cyclophilin binding assays among cyclosporin analogs. In competitive displacement experiments using [³H]-CsA, B-5-49 was the only analog tested (alongside CsA itself) that displaced the radioligand from parasite CyP, while CsH and CsA-acetate showed no activity . This property supports its use in assay development, structural biology studies of cyclophilin-ligand complexes, and screening campaigns for novel CyP inhibitors.

Quote Request

Request a Quote for cyclosporin A analog B-5-49

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.